Z-D-Lys(boc)-osu
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Description
Z-D-Lys(Boc)-OH is a derivative of the amino acid lysine1. It has a molecular formula of C19H28N2O6 and an average mass of 380.435 Da1. This compound is used in laboratory settings, particularly in the synthesis of other substances1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Z-D-Lys(Boc)-OH. However, it’s worth noting that it’s a building block with side protection orthogonal to Fmoc/tBu strategy, which can be used for side-specific derivatization2.Molecular Structure Analysis
The molecular structure of Z-D-Lys(Boc)-OH consists of 19 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms1. The compound has a mono-isotopic mass of 380.194733 Da1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving Z-D-Lys(Boc)-OH. However, as an amino acid derivative, it may participate in various biochemical reactions, including peptide synthesis.Physical And Chemical Properties Analysis
Z-D-Lys(Boc)-OH has a density of 1.2±0.1 g/cm3, a boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C1. It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 12 freely rotating bonds1.Safety And Hazards
Z-D-Lys(Boc)-OH is not classified as a hazardous substance or mixture3. However, it’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes4. In case of accidental ingestion or contact, immediate medical attention is advised3.
Future Directions
The future directions of Z-D-Lys(Boc)-OH are not explicitly stated in the sources I found. However, given its use in laboratory settings and in the synthesis of other substances, it may continue to be a valuable tool in biochemical research and development.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFVVSXVXQRYFS-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Lys(boc)-osu |
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